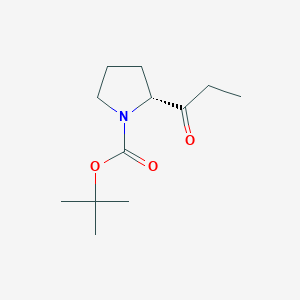

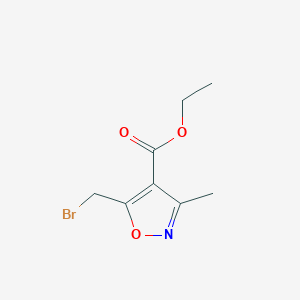

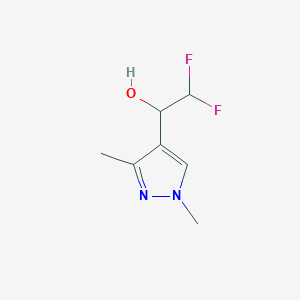

![molecular formula C7H8BN3O2 B2358368 {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid CAS No. 2377610-54-1](/img/structure/B2358368.png)

{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl boronic acid (MMPB) is a heterocyclic compound with potential applications in the synthesis of pharmaceuticals and other organic compounds. It is a highly reactive compound and has been studied for its ability to form covalent bonds with a variety of substrates. MMPB has been used in a number of scientific research applications and is known for its ability to catalyze a range of reactions. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for MMPB.

科学的研究の応用

Synthesis and Medicinal Chemistry

H-Pyrazolo[3,4-b]pyridines: represent a group of heterocyclic compounds with two possible tautomeric forms: the 1 H-isomer and the 2 H-isomer . Over 300,000 1 H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including 2400 patents ). Researchers have investigated the diversity of substituents at positions N1, C3, C4, C5, and C6, as well as the synthetic methods for their preparation. These compounds exhibit structural similarities to purine bases like adenine and guanine, making them intriguing targets for medicinal chemistry studies .

Synthetic Strategies

Various methods have been employed to synthesize 1 H-pyrazolo[3,4-b]pyridine derivatives. These approaches include assembling the pyrazolopyridine system from preformed pyrazoles or pyridines. Researchers have systematically categorized these synthetic strategies, considering their advantages and drawbacks. Recent reviews cover comprehensive data reported from 2017 to 2021 on the synthesis of these compounds .

Biological Activity

The biological activity of 1 H-pyrazolo[3,4-b]pyridines has been a focal point. Researchers have explored their potential as:

- Anticancer Agents : Some derivatives exhibit antiproliferative activity against cancer cell lines, with promising IC50 values .

Molecular Docking Studies

Computational approaches, such as molecular docking, have been employed to predict the binding affinity of 1 H-pyrazolo[3,4-b]pyridines to specific protein targets. These studies aid in understanding their potential therapeutic applications .

特性

IUPAC Name |

(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BN3O2/c1-4-6-2-5(8(12)13)3-9-7(6)11-10-4/h2-3,12-13H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLWAVBHLWESHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(NN=C2N=C1)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2358292.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B2358293.png)

![ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2358294.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2358296.png)

![6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358301.png)